[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium
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Overview
Description
[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium is a complex organic compound with a unique structure that includes both amide and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium typically involves multiple steps. One common route starts with the preparation of the but-2-enoylamino precursor, which is then reacted with 3-methylbutan-2-yl to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased strength and durability. It is also employed in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
[3-(Methacryloylamino)propyl]dimethyl(3-sulfopropyl)ammonium hydroxide inner salt: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.
N-(3-Dimethylaminopropyl)-N-methylacrylamide: Another related compound with similar synthetic routes but different reactivity and applications.
Uniqueness
What sets [1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium apart from similar compounds is its unique combination of amide and oxime functional groups.
Properties
IUPAC Name |
[1-(but-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPRFBUTGLVJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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